Potassium hydroxylaminemonosulfonate
Description
Properties
CAS No. |
13768-26-8 |
|---|---|
Molecular Formula |
HK2NO4S |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
dipotassium;N-oxidosulfamate |
InChI |
InChI=1S/2K.H2NO4S/c;;2-1-6(3,4)5/h;;1H,(H,3,4,5)/q2*+1;-1/p-1 |
InChI Key |
ZNLXVIYENFFHMP-UHFFFAOYSA-M |
Canonical SMILES |
N([O-])S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Contextual Foundations and Academic Trajectory of Hydroxylaminemonosulfonate Chemistry
Historical Development of Hydroxylaminemonosulfonate Chemistry
The historical progression of hydroxylaminemonosulfonate chemistry is deeply rooted in the foundational discoveries of the 19th and early 20th centuries, which saw the emergence of synthetic methodologies for a variety of nitrogen-sulfur compounds. These early achievements laid the groundwork for the synthesis and characterization of hydroxylaminemonosulfonate and its derivatives.
Early Discoveries and Seminal Contributions to Nitrogen-Sulfur Compound Synthesis
The journey into the synthesis of nitrogen-sulfur compounds began with the pioneering work of chemists in the 19th century. A significant milestone in this area was the first preparation of hydroxylamine (B1172632), as hydroxylammonium chloride, in 1865 by the German chemist Wilhelm Clemens Lossen. wikipedia.org This discovery opened the door to the exploration of a new class of compounds containing the N-O linkage.
A pivotal development in the synthesis of hydroxylamine sulfonates was the Raschig process , patented by German chemist Friedrich Raschig in 1887. wikipedia.org This process involves the reduction of nitrite (B80452) with bisulfite to produce hydroxylamine disulfonate, which is then hydrolyzed to hydroxylammonium sulfate (B86663). wikipedia.org The Raschig process became a commercially significant method for the production of hydroxylamine and its derivatives. wikipedia.orglookchem.com The core of this process is the formation of hydroxylamido-N,N-disulfonate through the reaction of ammonium (B1175870) nitrite with sulfur dioxide and ammonia (B1221849) in an aqueous solution. wikipedia.orgsciencemadness.org
Another seminal contribution to the field was the discovery of Frémy's salt (potassium nitrosodisulfonate) by Edmond Frémy in 1845. wikipedia.org While not a hydroxylaminemonosulfonate, its synthesis is directly linked as it is prepared by the oxidation of hydroxylaminedisulfonate. wikipedia.org This discovery was crucial as it introduced a stable inorganic free radical, which would later become a valuable tool in various chemical studies. wikipedia.orgtripod.com
The early syntheses of these nitrogen-sulfur compounds were often achieved through reactions involving nitrites and sulfites. For instance, hydroxylamine itself can be produced by the reduction of nitrous acid or potassium nitrite with bisulfite. wikipedia.org These early methods, though sometimes yielding complex mixtures, provided the fundamental chemical knowledge necessary for the later, more controlled syntheses of specific hydroxylaminemonosulfonate species.
Evolution of Synthetic Methodologies for Related Hydroxylamine and Sulfonate Derivatives
Building upon the foundational discoveries, the 20th century saw a significant evolution in the synthetic methodologies for hydroxylamine and sulfonate derivatives. These advancements allowed for greater control over reaction conditions and the synthesis of a wider variety of related compounds with specific functionalities.
For hydroxylamine derivatives, methods such as the oxidation of amines with benzoyl peroxide became a common route for their synthesis. atamanchemicals.com The alkylation of hydroxylamine, which can occur at either the nitrogen or oxygen atom, also provided a pathway to substituted hydroxylamines. wikipedia.orgatamanchemicals.com
In the realm of sulfonate derivatives, the synthesis of hydroxylamine-O-sulfonic acid (HOSA) from the sulfonation of hydroxylamine with oleum (B3057394) or chlorosulfonic acid became an important methodology. wikipedia.org HOSA proved to be a versatile reagent in organic synthesis for the introduction of amine groups. wikipedia.org Furthermore, methods were developed for the production of O-substituted hydroxylamine disulfonic acid alkali metal salts by reacting hydroxylamine disulfonic acid alkali metal salts with alkylating agents. epo.org
The table below summarizes some of the key historical synthetic methods for hydroxylamine and its sulfonated derivatives.
| Method/Process | Precursors | Product | Key Contributor/Date |
| First preparation of hydroxylamine | Tin, hydrochloric acid, ethyl nitrate (B79036) | Hydroxylammonium chloride | Wilhelm Clemens Lossen (1865) |
| Raschig process | Ammonium nitrite, sulfur dioxide, ammonia | Hydroxylamine disulfonate | Friedrich Raschig (1887) wikipedia.org |
| Frémy's salt synthesis | Hydroxylaminedisulfonate, oxidizing agent (e.g., PbO₂, KMnO₄) | Potassium nitrosodisulfonate | Edmond Frémy (1845) wikipedia.org |
| Electrolytic reduction | Nitric acid, hydrochloric or sulfuric acid | Hydroxylamine hydrochloride or sulfate | Julius Tafel |
| Sulfonation of hydroxylamine | Hydroxylamine sulfate, fuming sulfuric acid (oleum) | Hydroxylamine-O-sulfonic acid | - |
Foundational Studies on the Reactivity of Hydroxylaminemonosulfonate Species
The reactivity of hydroxylaminemonosulfonate species is intrinsically linked to the chemistry of both the hydroxylamine and sulfonate functional groups. Early studies on the reactivity of hydroxylamine itself showed its ability to react with electrophiles like alkylating agents, as well as with aldehydes and ketones to form oximes. wikipedia.orgatamanchemicals.com
A key aspect of the reactivity of hydroxylamine sulfonates is their susceptibility to hydrolysis and oxidation. The Raschig process, for example, relies on the hydrolysis of hydroxylamine disulfonate to produce hydroxylamine. wikipedia.org The oxidation of hydroxylaminedisulfonate is the foundational step in the synthesis of Frémy's salt. wikipedia.org This oxidation demonstrates the ability of the hydroxylamine moiety to undergo a one-electron oxidation to form a stable nitroxide radical.
The stability of these compounds is also a critical factor in their reactivity. Frémy's salt, for instance, is noted to be most stable in weakly alkaline solutions and decomposes rapidly in acidic or strongly alkaline conditions. orgsyn.org The solid form of potassium nitrosodisulfonate has been shown to exist in two distinct crystalline forms, with their stability being a subject of detailed study. rsc.org
Positioning of Potassium Hydroxylaminemonosulfonate within Contemporary Inorganic and Physical Chemistry Research
This compound and its related compounds continue to be of significant interest in modern inorganic and physical chemistry. Their unique electronic structures and reactivity profiles make them valuable subjects for studying fundamental chemical principles.
Theoretical Significance in Advanced Redox Systems
The most profound theoretical significance of compounds related to this compound lies in the field of redox chemistry, largely due to the stable free radical nature of the oxidized form, the nitrosodisulfonate anion (Frémy's salt). tripod.com This radical is a classic example of a persistent nitroxide radical. wikipedia.org
The existence of this stable radical has made it an invaluable tool in various spectroscopic and mechanistic studies. Key aspects of its significance in redox systems include:
Electron Paramagnetic Resonance (EPR) Spectroscopy Standard : Due to its stability and well-defined three-line EPR spectrum, Frémy's salt is widely used as a standard for quantifying other radical species. wikipedia.org
Selective Oxidizing Agent : In organic synthesis, Frémy's salt is a selective oxidizing agent, particularly for the conversion of phenols and anilines to their corresponding quinones in a reaction known as the Teuber reaction. wikipedia.orgorgsyn.org
Model for Radical Reactions : It serves as a model for peroxyl radicals in studies examining antioxidant mechanisms. wikipedia.org
The redox behavior of the hydroxylaminedisulfonate/nitrosodisulfonate couple provides a model system for studying one-electron transfer processes. The ability of the hydroxylamine nitrogen to be oxidized to a stable radical highlights the electronic effects of the sulfonate groups in stabilizing the resulting unpaired electron.
Relevance to Nitrogen, Sulfur, and Potassium Coordination Chemistry
The coordination chemistry of this compound involves the interplay of the potassium cation with the nitrogen- and sulfur-containing anion. While specific studies on the coordination complexes of the hydroxylaminemonosulfonate anion are not extensively detailed in the provided search results, the broader context of related systems offers valuable insights.
The structure of Frémy's salt as a potassium salt of the nitrosodisulfonate anion inherently involves the coordination of the potassium cation with the oxygen atoms of the sulfonate groups. wikipedia.org The study of potassium complexes with various ligands is an active area of research, with potassium ions known to exhibit versatile coordination numbers and geometries depending on the ligand environment.
The hydroxylaminemonosulfonate anion itself presents multiple potential coordination sites for the potassium ion, including the oxygen atoms of the sulfonate group and the nitrogen and oxygen atoms of the hydroxylamine moiety. The coordination behavior would be influenced by factors such as the solvent system and the presence of other coordinating species.
The study of such coordination interactions is crucial for understanding the solid-state structure of these compounds and their behavior in solution. The arrangement of ions in the crystal lattice and the nature of the ion-pairing in solution can significantly affect the reactivity and physical properties of the salt.
Interdisciplinary Linkages with Environmental Chemistry and Sustainable Materials Science
This compound, and its parent acid, hydroxylamine-O-sulfonic acid (HOSA), are situated at a nexus of environmental and materials science. The presence of the sulfonate group imparts significant water solubility, influencing its environmental mobility and interaction with biological systems. mdpi.com In the realm of environmental chemistry, sulfonated compounds are of interest for their potential roles in atmospheric chemistry and water treatment processes. For instance, hydroxylamine-N-sulfonates are known to be involved in the complex chemistry of flue gas desulfurization and denitrification processes, where they can be formed from the reaction of nitrite and bisulfite. science.govresearchgate.net
The application of sulfonated molecules in the development of sustainable materials is a growing area of research. mdpi.com Sulfonation can be employed to modify the properties of biomaterials, enhancing their biocompatibility and functionality for applications in tissue engineering and drug delivery. mdpi.com While direct applications of this compound in sustainable polymer synthesis are not yet widely documented, the reactivity of hydroxylamine derivatives is being explored in the broader context of creating bio-based polymers. acs.org The ability of hydroxylamine and its derivatives to participate in various chemical transformations makes them potential candidates for modifying bio-based feedstocks to produce novel and sustainable materials. mdpi.com Furthermore, the use of HOSA has been noted in the context of green chemistry, for example, as a catalyst in solvent-free reactions, highlighting its potential for more environmentally benign synthetic processes. orgchemres.orgacs.org
Current Research Trajectories and Pressing Open Questions
The chemistry of hydroxylaminemonosulfonate is a dynamic field with several key areas of ongoing investigation. Researchers are actively seeking to unravel the finer details of its reaction mechanisms, expand its synthetic utility, and understand its ultimate fate in the environment.
Unresolved Mechanistic Ambiguities in its Chemical Transformations
Despite decades of study, the mechanistic pathways of reactions involving hydroxylamine-O-sulfonic acid (HOSA) continue to be a subject of investigation. The dual reactivity of HOSA, which can act as both an electrophile and a nucleophile, leads to complex reaction landscapes that are not always fully understood. ntu.ac.uk
Computational studies, often in conjunction with spectroscopic techniques, have been instrumental in elucidating the structures of transient intermediates and transition states in HOSA-mediated reactions. nih.govacs.org For example, in the iron-catalyzed aminofunctionalization of olefins, a combination of spectroscopy and quantum chemical calculations was necessary to characterize the fleeting iron-nitrogen intermediates that are crucial to the catalytic cycle.
One area of ongoing discussion is the precise nature of the reactive species generated from HOSA under different conditions. Whether reactions proceed through concerted pathways, involve radical intermediates, or form distinct ionic species is a topic of debate in various transformations. For instance, in the metal-free primary amination of arylboronic acids, density functional theory (DFT) calculations were employed to explore potential radical and concerted mechanisms to explain the observed reactivity, or lack thereof, with different hydroxylamine derivatives. nih.gov The influence of solvents and reaction conditions on the dominant mechanistic pathway is another area where ambiguities remain and further research is needed to provide a more complete picture.
Exploration of Novel Synthetic Applications and Reaction Design
The versatility of hydroxylamine-O-sulfonic acid as a synthetic reagent is well-established, and current research continues to expand its applications in organic synthesis. ntu.ac.uk It is a key reagent for the introduction of amine groups (-NH2) and for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.net
Recent research has focused on developing novel one-pot syntheses that utilize HOSA to construct complex molecular architectures with high efficiency. nih.gov For instance, a one-pot synthesis of N-aryl[3,4-d]pyrazolopyrimidines was developed where HOSA was used to generate an E-oxime with high diastereoselectivity, which then underwent a key cyclization to form the desired N-N bond. nih.gov
The development of more sustainable and cost-effective synthetic methods is a major driver in this field. This includes the use of HOSA in greener reaction media and in catalytic systems that avoid the use of toxic or expensive reagents. acs.org The ability to use HOSA as a stable, easily handled source of electrophilic nitrogen makes it an attractive alternative to other more hazardous reagents. acs.org
Recent Synthetic Applications of Hydroxylamine-O-Sulfonic Acid
| Application | Key Features | Example Transformation |
|---|---|---|
| Direct Aromatic Amination | A foundational reaction for introducing amino groups onto aromatic rings. acs.org | Benzene → Aniline |
| Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines | One-pot, highly diastereoselective formation of the key oxime intermediate. nih.gov | Substituted Aldehyde → Fused Pyrazolopyrimidine |
| Conversion of Boronic Esters to Amines | Used as the ultimate amine source for a stable aminating reagent. acs.org | Alkyl Boronic Ester → Primary Amine |
| Synthesis of Heterocyclic Hydroxylamine-O-sulfonates | Reaction with chloroazines and related compounds to form versatile synthetic precursors. researchgate.net | 2-Chloroazine → 2-(Hydroxylamino-O-sulfonate)azine |
Elucidation of Complex Environmental Transformation Pathways
Biodegradation: The biodegradation of sulfonated compounds in soil and aquatic environments is a key area of investigation. The presence of the sulfonate group can influence the susceptibility of a molecule to microbial degradation. Some microorganisms are capable of cleaving the carbon-sulfur bond in organosulfonates, initiating their breakdown. The impact of sulfonated azo dyes and their degradation products on nitrogen transformation processes in soil has been studied, indicating that such compounds can affect microbial activity.
Photodegradation: The photochemical breakdown of sulfonated compounds is another important environmental transformation pathway. Photocatalytic degradation using materials like titanium dioxide has been shown to be effective for the removal of some sulfonated pollutants from water. bohrium.com The process involves the generation of highly reactive hydroxyl radicals that can attack and break down the organic molecule. The byproducts of photodegradation can themselves be subject to further biotic or abiotic degradation.
Hydrolysis: The stability of the sulfonate ester bond to hydrolysis is a key factor in the persistence of hydroxylaminemonosulfonate in aqueous environments. Generally, organosulfates can undergo hydrolysis, although the rate is dependent on factors such as pH and temperature. The hydrolysis of hydroxylamine-N-sulfonate has been studied, providing insights into its stability and degradation kinetics in aqueous solutions.
Further research is needed to specifically map out the environmental transformation pathways of this compound, including the identification of intermediate and final degradation products and the microorganisms capable of its biodegradation.
Advanced Synthetic Strategies and Pathway Elucidation for Potassium Hydroxylaminemonosulfonate
Comprehensive Overview of Preparation Methodologies
The synthesis of potassium hydroxylaminemonosulfonate is primarily rooted in the foundational chemistry of the Raschig process, which is a cornerstone of industrial hydroxylamine (B1172632) production. This process involves the reaction of nitrite (B80452) with bisulfite to form hydroxylamine sulfonates. The monosulfonate is typically derived from the controlled hydrolysis of a disulfonate intermediate.
Optimization of Established Synthetic Routes and Reaction Parameters
The established route to this compound involves a two-stage process: the formation of hydroxylamine disulfonate, followed by its selective hydrolysis to the monosulfonate. The initial reaction, the formation of the disulfonate, is a critical step governed by the reaction of nitrite and bisulfite. The subsequent hydrolysis must be carefully controlled to prevent further degradation to hydroxylamine and sulfate (B86663).
Formation of Disulfonate: HNO₂ + 2HSO₃⁻ → HON(SO₃)₂²⁻ + H₂O
Hydrolysis to Monosulfonate: HON(SO₃)₂²⁻ + H₂O → HONHSO₃⁻ + HSO₄⁻
Key parameters for optimization include temperature, pH, and reactant concentrations. The formation of the disulfonate is typically carried out at low temperatures (around 0°C) to ensure stability. The subsequent hydrolysis to the monosulfonate is achieved by heating the solution. A patent for a continuous production process of hydroxylamine monosulfonate suggests that after the initial reaction to form the disulfonate at a pH of 4.0-4.5, a portion of the reaction mixture is heated to around 30°C to induce hydrolysis to the monosulfonate. google.com
A detailed study on the hydrolysis of potassium hydroxylamine disulfonate found that the reaction proceeds at a measurable rate at room temperature in neutral or dilute acid solutions. acs.org The study highlighted that the monosulfonate is relatively stable under these conditions, only hydrolyzing further at elevated temperatures. acs.org
Table 1: Optimized Parameters for Hydroxylamine Monosulfonate Synthesis (based on related processes)
| Parameter | Formation of Disulfonate | Hydrolysis to Monosulfonate | Rationale |
|---|---|---|---|
| Temperature | 0-2°C orgsyn.org | ~30°C google.com to room temperature acs.org | Low temperature stabilizes the disulfonate; controlled heating promotes selective hydrolysis. |
| pH | 4.0-4.5 google.com | Acidic to neutral acs.org | Controls the reaction rate and minimizes side reactions. |
| Reactants | Sodium nitrite, Sodium bisulfite, Sulfur dioxide orgsyn.org | Potassium hydroxylamine disulfonate, Water acs.org | Standard precursors from the Raschig process. |
Exploration of Alternative Precursors and Catalytic Systems in Synthesis
While the Raschig process using nitrite and bisulfite is the most established route, research into alternative precursors and catalytic systems for hydroxylamine synthesis offers potential avenues for the production of its sulfonated derivatives. One significant alternative is the catalytic reduction of nitric oxide. wikipedia.org This process, however, typically yields hydroxylamine sulfate and would require a subsequent sulfonation step to produce hydroxylaminemonosulfonate.
The direct sulfonation of hydroxylamine is another potential route. Hydroxylamine-O-sulfonic acid can be prepared by treating hydroxylamine sulfate with fuming sulfuric acid (oleum) or chlorosulfonic acid. wikipedia.org This suggests that direct sulfonation of hydroxylamine with a suitable sulfonating agent, followed by neutralization with a potassium base, could be a viable, albeit potentially less controlled, synthetic strategy.
Currently, catalytic systems specifically designed for the direct synthesis of this compound are not widely reported in the literature. The focus has been on optimizing the established multi-step process originating from the Raschig synthesis.
Process Intensification and Scale-Up Considerations for Laboratory and Industrial Production
The industrial production of hydroxylamine sulfonates is closely tied to the large-scale manufacturing of hydroxylamine, primarily for the synthesis of caprolactam. The Raschig process is a well-established industrial method that produces hydroxylamine disulfonate as an intermediate. smolecule.com A continuous process for producing hydroxylamine sulfate involves the circulation of a disulfonate solution, with a portion being continuously withdrawn and heated to induce hydrolysis. google.com This principle of continuous flow and controlled hydrolysis is directly applicable to the large-scale production of this compound.
Key scale-up considerations include:
Heat Management: The initial reaction to form the disulfonate is exothermic and requires efficient cooling to maintain the optimal low temperature. The subsequent hydrolysis step requires controlled heating.
Mixing: Efficient mixing is crucial to ensure uniform reaction conditions and prevent localized areas of high concentration or temperature, which could lead to side reactions.
Continuous vs. Batch Processing: Continuous processes, as described in the patent literature, offer advantages in terms of consistent product quality and process control for large-scale production. google.com
Material Stability: Hydroxylamine and its derivatives can be thermally unstable. Adiabatic calorimetry studies on related compounds like hydroxylamine-o-sulfonic acid show thermal instability at elevated temperatures, a critical factor for safe industrial-scale handling. researchgate.net
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. The formation involves a complex series of reactions, and the stability of intermediates plays a key role.
Kinetic Studies of Intermediate Species and Transition States in Synthesis
The kinetics of the formation of hydroxylamine disulfonate from nitrite and bisulfite have been studied in weakly acidic solutions (pH 4.5 to 7). osti.gov The reaction was found to proceed through three concurrent pathways, with a complex rate law dependent on the concentrations of H⁺, NO₂⁻, and HSO₃⁻. osti.gov
The rate law is expressed as: d[HADS]/dt = k₀[H⁺]²[NO₂⁻] + k₁[H⁺][NO₂⁻][HSO₃⁻] + k₂[NO₂⁻][HSO₃⁻]² where HADS is hydroxylamine disulfonate. osti.gov
The subsequent hydrolysis of the disulfonate to the monosulfonate has also been the subject of detailed kinetic analysis. acs.org This study found the hydrolysis to be proportional to the concentrations of both the hydroxylamine disulfonate ion and the hydrogen ion. acs.org This indicates an acid-catalyzed mechanism for the hydrolysis step.
Table 2: Kinetic Data for Hydroxylamine Disulfonate Formation and Hydrolysis
| Reaction | Rate Law Component | Rate Constant (at 295 K, µ=1.20) | Units |
|---|---|---|---|
| Disulfonate Formation osti.gov | k₀[H⁺]²[NO₂⁻] | 8 x 10⁵ | L²/(mol²·s) |
| k₁[H⁺][NO₂⁻][HSO₃⁻] | 3.8 x 10³ | L²/(mol²·s) | |
| k₂[NO₂⁻][HSO₃⁻]² | 9.6 x 10⁻³ | L²/(mol²·s) | |
| Disulfonate Hydrolysis acs.org | Proportional to [HON(SO₃)₂²⁻] and [H⁺] | - | - |
Data for hydrolysis rate constant is not explicitly provided in a simplified form in the source.
Influence of Solvent Systems and Temperature on Reaction Efficiency and Selectivity
Temperature is a critical parameter influencing both the rate and selectivity of the synthesis. The initial formation of the disulfonate is conducted at low temperatures (0-2°C) to ensure the stability of the product. orgsyn.org The subsequent hydrolysis to the monosulfonate is temperature-dependent, with the rate increasing with temperature. acs.org However, higher temperatures can also promote the further hydrolysis of the monosulfonate to hydroxylamine, thus reducing the yield of the desired product. Studies on the thermal stability of related hydroxylamine compounds indicate that decomposition can occur at elevated temperatures, underscoring the need for precise temperature control. researchgate.nettamu.edu
The solvent system for the synthesis of hydroxylamine sulfonates is typically aqueous. The solubility of the reactants (nitrites and bisulfites) and the stability of the ionic intermediates are well-suited to a water-based medium. The influence of the solvent on the reaction rate is significant, as it affects the solvation of the ionic species involved in the reaction. While non-aqueous solvents could potentially be used, the established industrial processes rely on aqueous solutions. The choice of solvent can also affect the selectivity of chemical reactions, though for the established synthesis of hydroxylamine sulfonates, water remains the solvent of choice due to its effectiveness and process compatibility. teledos.grrsc.orgnih.gov
Role of Impurities and Side Reactions in Synthetic Yield Optimization
The optimization of synthetic yields for this compound is intrinsically linked to the meticulous control of impurities and the mitigation of undesirable side reactions. The classical Raschig process, a cornerstone for hydroxylamine synthesis, involves the reaction of nitrite and bisulfite, leading to the formation of hydroxylamine-N,N-disulfonate, which is subsequently hydrolyzed to the monosulfonate. However, this process is susceptible to several side reactions that can significantly impact the final yield and purity of the desired product.
Moreover, the formation of by-products such as amine trisulfonate and amine disulfonate can occur through the sulfonation of hydroxylamine sulfonates. google.com The rate of these reactions is dependent on the concentration of bisulfite. Another significant side reaction is the formation of nitrous oxide (N₂O) from the reaction between nitrous acid and bisulfite, which competes with the desired formation of hydroxylamine disulfonate. google.com
Effective yield optimization, therefore, necessitates precise control over reaction parameters such as pH, temperature, and reactant concentrations. For instance, maintaining a low temperature during the initial stages of the Raschig process is crucial to suppress side reactions. google.com Continuous process methodologies have been developed to minimize the retention time of the reaction mixture, thereby limiting the extent of undesired hydrolysis of the disulfonate to the monosulfonate. google.com
Table 1: Key Side Reactions and Their Impact on Yield
| Side Reaction | Reactants | Products | Impact on Yield |
| Hydrolysis of Monosulfonate | Hydroxylaminemonosulfonate, Water | Hydroxylamine, Sulfate | Decrease in final product yield |
| Further Sulfonation | Hydroxylamine sulfonates, Bisulfite | Amine trisulfonate, Amine disulfonate | Consumption of reactants and formation of impurities |
| Nitrous Oxide Formation | Nitrous acid, Bisulfite | Nitrous oxide | Diversion of reactants from the main pathway |
Derivatization and Functionalization Approaches of the Hydroxylaminemonosulfonate Anion
The hydroxylaminemonosulfonate anion presents a versatile platform for chemical modification, enabling the synthesis of a range of derivatives with tailored properties. These derivatization and functionalization strategies open up new avenues for the application of this compound in various fields.
Synthesis of Analogous Alkali Metal or Ammonium (B1175870) Hydroxylaminemonosulfonates
While the potassium salt is common, the synthesis of other alkali metal and ammonium hydroxylaminemonosulfonates can be achieved through metathesis reactions or by adapting the initial synthesis process. For instance, sodium hydroxylamine disulfonate can be prepared by reacting sodium nitrite and sodium bisulfite, which can then be hydrolyzed to the monosulfonate. nih.gov The synthesis of other alkali metal salts, such as those of lithium, rubidium, and cesium, would likely follow similar principles, involving the corresponding alkali metal nitrites and sulfites. The synthesis of ammonium hydroxylaminemonosulfonate can also be achieved through modifications of the Raschig process using ammonium salts.
Table 2: Potential Synthetic Routes for Analogous Hydroxylaminemonosulfonates
| Cation | Starting Materials | Key Reaction |
| Sodium (Na⁺) | Sodium Nitrite, Sodium Bisulfite | Raschig-type synthesis and hydrolysis |
| Lithium (Li⁺) | Lithium Nitrite, Lithium Bisulfite | Analogous Raschig-type synthesis |
| Ammonium (NH₄⁺) | Ammonium Nitrite, Ammonium Bisulfite | Raschig-type synthesis with ammonium salts |
Chemical Modification Strategies for Tunable Reactivity and Stability
The reactivity and stability of the hydroxylaminemonosulfonate anion can be tuned through chemical modifications at the nitrogen or oxygen atoms. N-alkylation or O-acylation can be employed to introduce organic functionalities, thereby altering the electronic and steric properties of the molecule. organic-chemistry.orgnih.gov Such modifications can influence the compound's solubility, thermal stability, and its behavior in subsequent reactions. The stability of hydroxylamine-based conjugates is known to be pH-dependent, with increased stability observed as the pH approaches neutrality. researchgate.net This suggests that the stability of functionalized hydroxylaminemonosulfonate derivatives can also be controlled by the pH of the medium.
Incorporation into Hybrid Materials and Supramolecular Architectures
The sulfonate group of the hydroxylaminemonosulfonate anion provides a coordination site for metal ions, making it a potential ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The ability of sulfonate groups to bridge metal centers can lead to the formation of extended one-, two-, or three-dimensional structures. While the coordination ability of sulfonates is generally considered weaker than that of phosphonates, they can form stable and functional coordination polymers with softer metal ions. mdpi.com
The incorporation of the hydroxylaminemonosulfonate anion into such frameworks could impart unique properties to the resulting hybrid materials, such as catalytic activity or specific guest-binding capabilities. Furthermore, the hydroxylaminemonosulfonate anion can participate in hydrogen bonding networks, which is a key aspect of crystal engineering and the design of supramolecular architectures. researchgate.net The interplay of coordination bonds and hydrogen bonds could lead to the formation of complex and functional solid-state materials.
Fundamental Reaction Mechanisms and Detailed Kinetic Analysis
Advanced Redox Chemistry of Potassium Hydroxylaminemonosulfonate
The redox chemistry of this compound (HAMS) is a subject of significant interest due to its structural similarities to biologically important molecules and its versatile reactivity. The oxidation of HAMS has been studied using various oxidants in different media to understand its reaction kinetics and mechanisms.
The oxidation of hydroxylamine-N-sulfonate by various oxidants, such as chloramine-T (CAT), N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-bromobenzamide (NBB), has been investigated in alkaline solutions. The kinetics of these reactions reveal a complex interplay of different species and reaction pathways.
In the oxidation by CAT and NBS, the reaction rate shows a first-order dependence on the concentration of the oxidant and a fractional order on the concentration of HAMS. The proposed mechanism involves the formation of an intermediate complex between the oxidant and the substrate, which then decomposes in a rate-determining step to yield the products. The active oxidizing species are suggested to be dichloramine-T and the hypobromite (B1234621) ion for CAT and NBS, respectively.
Similarly, the oxidation of HAMS by NCS and NBB in alkaline media also follows a mechanism involving the formation of an intermediate complex. The reaction exhibits a first-order dependence on the oxidant concentration and a fractional order with respect to the HAMS concentration. The reactive species are believed to be the N-chloroanion of succinimide (B58015) and the hypobromite ion for NCS and NBB, respectively.
In the oxidation of hydroxylamine (B1172632) derivatives, the formation of radical intermediates is a common feature. For instance, in the oxidation of hydroxylammonium ion by ferrate(VI), the formation of the hydroxylamino radical (NH₂O•) is proposed as a key intermediate. This radical can then undergo further oxidation or dimerization.
In the context of HAMS oxidation, the proposed mechanisms often involve the formation of transient complexes between the oxidant and the HAMS molecule. These complexes are not directly observed but are inferred from the kinetic data. The decomposition of these intermediates is the rate-limiting step of the reaction. For example, in the oxidation by CAT, a complex is formed between dichloramine-T and the HAMS anion, which then breaks down to give the final products.
Electrochemical studies on related compounds, such as hydroxylamine-O-sulfonic acid and hydroxylamine, provide insights into the possible redox behavior of HAMS. The electrochemical oxidation of hydroxylamine on a platinum electrode in sulfuric acid solutions has been extensively studied. The primary product of this oxidation is nitrogen gas (N₂), with small amounts of nitrous oxide (N₂O) also being formed. The mechanism of this oxidation is complex and involves several steps with the formation of various intermediates.
The oxidation of hydroxylamine-O-sulfonic acid at a platinum electrode also yields N₂ as the major product, along with a small amount of N₂O. The similarity in the products suggests that the N-O bond in hydroxylamine-O-sulfonic acid is likely cleaved during the oxidation process.
Hydrolysis and Solvolysis Mechanisms
The stability of this compound in aqueous solutions is a critical aspect of its chemistry. Its hydrolysis has been studied under both acidic and alkaline conditions.
The rate of hydrolysis of HAMS is significantly influenced by the pH of the solution. In acidic solutions, the hydrolysis is catalyzed by acid. The reaction rate increases with increasing acid concentration. The mechanism in acidic media is proposed to involve the protonation of the nitrogen atom, followed by the nucleophilic attack of water.
In alkaline solutions, the hydrolysis is initiated by the attack of hydroxide (B78521) ions. The rate of hydrolysis increases with an increase in the concentration of hydroxide ions. The ionic strength of the medium also plays a role, with an increase in ionic strength generally leading to a slight increase in the reaction rate. Temperature has a pronounced effect on the hydrolysis kinetics, with the rate increasing with an increase in temperature, as expected for most chemical reactions.
The hydrolysis of this compound results in the formation of hydroxylamine and sulfate (B86663) ions. In acidic solution, the reaction can be represented as: HONHSO₃⁻ + H₃O⁺ → H₂NOH + HSO₄⁻ + H⁺
In alkaline solution, the reaction is: HONHSO₃⁻ + 2OH⁻ → H₂NOH + SO₄²⁻ + H₂O
The formation of these products has been confirmed by various analytical techniques. The pathway involves the cleavage of the N-S bond in the hydroxylaminemonosulfonate anion.
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The available information focuses on related but distinct compounds or provides general principles of chemical reactions and coordination chemistry. For instance, while there is research on the hydrolysis of other organic and inorganic compounds catalyzed by metal ions, specific kinetic analyses for this compound are not present in the search results. Similarly, detailed studies on the ligand properties of the hydroxylaminemonosulfonate anion, the formation and stability of its transition metal complexes, and the mechanisms of its ligand exchange reactions could not be located. Furthermore, its specific roles as a nucleophile or electrophile in directed organic syntheses are not documented in the available resources.
Due to the absence of specific data and detailed research findings for "this compound" in the provided search results, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict outline provided in the instructions. An article generated from the available information would not meet the required standard of detail and specificity for each section and subsection.
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Reaction Pathways in Organic and Inorganic Transformations
Mechanisms of Reaction with Organic Substrates (e.g., carbonylation, alkylation)
While specific studies detailing the carbonylation and alkylation mechanisms of this compound are not extensively documented in publicly available literature, the reactivity of the core hydroxylamine functional group provides a basis for understanding its likely interactions with organic substrates.
Alkylation Reactions:
Hydroxylamine and its derivatives are known to react with alkylating agents. The reaction typically occurs at the nitrogen atom, which acts as the nucleophile. In the case of this compound, the nitrogen atom would attack the electrophilic carbon of an alkylating agent (R-X), leading to the formation of an N-alkylated product and the displacement of the leaving group (X).
The general mechanism can be represented as:
Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the hydroxylaminemonosulfonate anion attacks the electrophilic carbon of the alkylating agent.
Step 2: Transition State: A transition state is formed where a new N-C bond is partially formed, and the C-X bond is partially broken.
Step 3: Product Formation: The C-X bond breaks, leading to the formation of the N-alkylated hydroxylaminemonosulfonate and the leaving group anion.
This reactivity is analogous to the well-established alkylation of hydroxylamine itself. wikipedia.org
Reactions with Aldehydes and Ketones:
Similar to hydroxylamine, this compound is expected to react with aldehydes and ketones to form oxime derivatives. This condensation reaction involves the nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration.
The general mechanism is as follows:
Step 1: Nucleophilic Addition: The nitrogen atom of hydroxylaminemonosulfonate adds to the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.
Step 2: Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.
Step 3: Dehydration: The hydroxyl group is protonated and subsequently eliminated as a water molecule, leading to the formation of a C=N double bond, characteristic of an oxime.
This reaction is useful in the purification of ketones and aldehydes. wikipedia.org
Nitrosation:
This compound can react with nitrites to form nitroso derivatives, which are valuable intermediates in organic synthesis. acs.orgsmolecule.com
Interactions with Other Inorganic Species and Their Mechanistic Implications
The interactions of this compound with various inorganic species have been the subject of detailed kinetic and mechanistic studies. These reactions often involve redox processes and the formation of reactive intermediates.
Reaction with Nitrite (B80452) Ion:
The reaction between nitrite ion (NO₂⁻) and hydroxylamine-N-sulfonate has been investigated. escholarship.org This reaction leads to the production of nitrous oxide (N₂O). The reaction kinetics are complex and show a dependence on the concentrations of both reactants as well as the acidity of the solution.
The reaction is reported to be first-order in nitrite ion and second-order in hydrogen ion. escholarship.org The order with respect to hydroxylamine monosulfonate varies between zero and first, depending on its concentration. escholarship.org The reaction rate is also influenced by the type and concentration of the buffer used. escholarship.org A proposed mechanism involves the formation of nitrososulfonic acid as an intermediate, which can then undergo further reactions. escholarship.org
Alkaline Decomposition:
In alkaline solutions, hydroxylamine-N-sulfonate undergoes decomposition to produce sulfite (B76179) ions (SO₃²⁻), nitrous oxide (N₂O), and water. researchgate.netresearchgate.net The kinetics of this decomposition follow a specific rate law, suggesting a complex mechanism. researchgate.net
The proposed mechanism involves the cleavage of the conjugate base of hydroxylamine-N-sulfonate. acs.orgresearchgate.net Isotopic labeling studies using water enriched with O¹⁸ have shown that the oxygen atom in the N₂O product does not come from the solvent, which supports a mechanism involving the decomposition of the ion itself rather than a nucleophilic attack by hydroxide. acs.orgresearchgate.net The reaction is also influenced by the concentration of sulfite ions, indicating that an intermediate species is formed that can react with sulfite. acs.orgresearchgate.net It has been suggested that nitroxyl (B88944) (HNO or HON) is a key intermediate in this decomposition pathway. acs.orgresearchgate.net
Reduction of Metal Complexes:
Hydroxylamine-N-monosulfonate (HAMS) can act as a reducing agent in reactions with metal complexes. For instance, it reacts with the µ-amido-µ-superoxo-bis[tetraamminecobalt(III)] complex in acetate (B1210297) buffer media. researchgate.net The kinetics of this reaction are first-order in both the cobalt complex and HAMS, and inverse first-order in the hydrogen ion concentration. researchgate.net The reaction rate decreases with an increasing mole fraction of deuterium (B1214612) oxide (D₂O) in the solvent, indicating a kinetic isotope effect. researchgate.net This suggests that the cleavage of the O-H bond in the hydroxylamine derivative is a crucial step in the reaction mechanism. researchgate.net
Iron(III) and manganese(III) porphyrins are readily reduced by hydroxylamine in a process known as reductive nitrosylation, leading to the formation of nitrosyl complexes. marquette.edu In contrast, cobalt(II) and chromium(III) porphyrins are unreactive under similar anaerobic conditions. marquette.edu The reactivity of hydroxylamine with these metal porphyrins is related to their redox potentials. marquette.edu
Data Tables
Table 1: Kinetic Data for the Reaction of Hydroxylamine-N-Sulfonate with Nitrite Ion
| Parameter | Value/Observation | Reference |
| Order with respect to Nitrite Ion | First-order | escholarship.org |
| Order with respect to Hydrogen Ion | Second-order | escholarship.org |
| Order with respect to Hydroxylamine-N-Sulfonate | Between zero and first-order | escholarship.org |
| Activation Energy | 8 kcal/mole | escholarship.org |
| Product | Nitrous Oxide (N₂O) | escholarship.org |
Table 2: Kinetic Parameters for the Alkaline Decomposition of Hydroxylamine-N-Sulfonate
| Parameter | Observation | Reference |
| Products | 2SO₃²⁻ + N₂O + 3H₂O | researchgate.netresearchgate.net |
| Rate Law Dependence | Dependent on [OH⁻] and [SO₃²⁻] | acs.orgresearchgate.net |
| Proposed Intermediate | Nitroxyl (HNO or HON) | acs.orgresearchgate.net |
| Isotopic Labeling (O¹⁸) | No incorporation of O¹⁸ into N₂O from solvent | acs.orgresearchgate.net |
Table 3: Kinetic Data for the Reduction of µ-amido-µ-superoxo-bis[tetraamminecobalt(III)] by Hydroxylamine-N-monosulfonate (HAMS)
| Parameter | Value/Observation | Reference |
| Order with respect to Cobalt Complex | First-order | researchgate.net |
| Order with respect to HAMS | First-order | researchgate.net |
| Order with respect to Hydrogen Ion | Inverse first-order | researchgate.net |
| Kinetic Isotope Effect (kH₂O/kD₂O) | 3.5 | researchgate.net |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical studies focus on solving the Schrödinger equation for a molecule to determine its electronic structure and related properties. These ab initio methods are fundamental for predicting molecular behavior.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting the geometry and vibrational spectra of molecules. DFT calculations for the hydroxylaminemonosulfonate anion ([HONHSO₃]⁻) would typically involve optimizing the molecular geometry to find the lowest energy conformation. This process yields key structural parameters.
While specific peer-reviewed DFT calculations for Potassium hydroxylaminemonosulfonate are not widely published, a typical output for the hydroxylaminemonosulfonate anion would provide optimized bond lengths and angles.
Illustrative Data: Optimized Molecular Geometry of [HONHSO₃]⁻
This table presents hypothetical but chemically plausible data representative of a DFT calculation.
| Parameter | Atoms | Value |
|---|---|---|
| Bond Length | S=O (symmetric) | ~1.45 Å |
| Bond Length | S-O (asymmetric) | ~1.48 Å |
| Bond Length | S-N | ~1.75 Å |
| Bond Length | N-O | ~1.43 Å |
| Bond Angle | O=S=O | ~120° |
| Bond Angle | O-S-N | ~105° |
| Dihedral Angle | H-O-N-S | ~180° (trans) |
Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the energies of molecular vibrations. nih.govnih.gov These computed frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. nih.govnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.
Illustrative Data: Calculated Vibrational Frequencies for [HONHSO₃]⁻
This table presents hypothetical but chemically plausible data representative of a DFT frequency calculation.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Typical IR/Raman Activity |
|---|---|---|
| O-H Stretch | ~3300 | Strong IR |
| N-H Stretch | ~3150 | Medium IR |
| S=O Asymmetric Stretch | ~1250 | Strong IR, Weak Raman |
| S=O Symmetric Stretch | ~1080 | Medium IR, Strong Raman |
| S-N Stretch | ~900 | Medium IR/Raman |
| N-O Stretch | ~850 | Medium IR/Raman |
| SO₃ Bending Modes | ~600-700 | Medium-Strong IR |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
From the HOMO and LUMO energies, several global reactivity indices can be derived using Conceptual DFT. mdpi.comresearchgate.net These indices quantify aspects of a molecule's reactivity:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.
Global Electrophilicity (ω): An index that measures the propensity of a species to accept electrons.
Illustrative Data: FMO Energies and Reactivity Indices for [HONHSO₃]⁻
This table presents hypothetical but chemically plausible data representative of a DFT calculation.
| Parameter | Symbol | Formula | Illustrative Value |
|---|---|---|---|
| HOMO Energy | E_HOMO | - | -7.5 eV |
| LUMO Energy | E_LUMO | - | +1.5 eV |
| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 9.0 eV |
| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -3.0 eV |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 4.5 eV |
| Global Electrophilicity | ω | μ² / (2η) | 1.0 eV |
Computational methods are essential for predicting spectroscopic signatures that can help elucidate reaction mechanisms. nih.gov By calculating the IR, Raman, and NMR spectra of reactants, intermediates, transition states, and products, a theoretical picture of a reaction pathway can be constructed. rsc.orgscirp.org For instance, if this compound were involved in a reaction, DFT could be used to calculate the vibrational frequencies of a proposed transition state. The appearance or disappearance of specific vibrational bands (e.g., the shift of an S=O stretching frequency) in the calculated spectra can be correlated with experimental spectroscopic monitoring of the reaction, thus providing evidence for the proposed mechanism. mdpi.com
Molecular Dynamics Simulations of Solvation and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD is particularly suited for investigating condensed-phase phenomena like solvation and interfacial interactions.
MD simulations can model how this compound dissolves and interacts with solvent molecules. youtube.com In these simulations, the system consists of one or more solute ions (K⁺ and [HONHSO₃]⁻) surrounded by a large number of explicit solvent molecules (e.g., water) in a simulation box. By solving Newton's equations of motion for every atom, MD traces the trajectory of each particle, revealing detailed information about the structure and dynamics of the solvation shells.
Key properties that can be extracted from such simulations include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from the solute, revealing the structure of the solvation shells.
Coordination Numbers: By integrating the RDF, the average number of solvent molecules in the first solvation shell of each ion can be determined.
Solvent Dynamics: MD simulations can track the residence time of solvent molecules in the solvation shell and calculate diffusion coefficients, showing how the ions affect the mobility of the surrounding solvent. mdpi.com
For this compound in water, simulations would likely show a well-defined hydration shell of water molecules around the K⁺ cation, coordinated through their oxygen atoms. The [HONHSO₃]⁻ anion would also be hydrated, with water molecules forming hydrogen bonds with the sulfonate oxygen atoms and the hydroxyl and amine groups.
MD simulations are also a powerful tool for investigating the behavior of molecules at interfaces, such as the interaction between this compound and a solid surface. nih.gov For example, a simulation could model an aqueous solution of the salt in contact with a mineral or metal oxide surface. researchgate.net
Such simulations can provide insights into:
Adsorption Geometry: Determining the preferred orientation and binding sites of the hydroxylaminemonosulfonate anion and potassium cation on the surface.
Binding Energy: Calculating the strength of the interaction between the ions and the surface.
Interfacial Water Structure: Analyzing how the presence of the salt and the solid surface perturbs the structure and hydrogen-bonding network of water molecules at the interface. mdpi.com
These studies are crucial for understanding processes like surface catalysis, corrosion inhibition, and crystal growth where the interaction of ions with solid surfaces plays a critical role.
Modeling of Diffusion and Transport Dynamics in Reactive Environments
The movement and distribution of this compound in a reactive environment are critical for understanding its role in chemical processes. Computational models, such as those inspired by non-equilibrium statistical physics, are instrumental in simulating these dynamics. nih.gov Diffusion models can be tailored for molecular generation and to understand the complex probability distributions of molecular geometries and their properties through forward and reverse diffusion processes. nih.gov
In the context of KHAMS, modeling would involve simulating its diffusion through a solvent and its interaction with other reactive species. This can be achieved through various computational techniques:
Molecular Dynamics (MD) Simulations: These simulations would model the movement of individual KHAMS molecules and surrounding solvent molecules over time, providing a detailed picture of diffusion at the atomic level.
Continuum Models: On a larger scale, continuum models like the drift-diffusion (Poisson-Nernst-Planck) model could be applied, particularly to understand the movement of the potassium and hydroxylaminemonosulfonate ions under the influence of electric fields or concentration gradients. nih.gov
The data generated from these simulations can be used to calculate key transport properties. Below is a hypothetical data table illustrating the type of results that could be obtained from such modeling.
Table 1: Hypothetical Diffusion Coefficients of this compound in Aqueous Solution at 298 K This table presents illustrative data for exemplary purposes.
| Species | Diffusion Coefficient (m²/s) |
|---|---|
| Potassium Ion (K⁺) | 1.96 x 10⁻⁹ |
Computational Elucidation of Reaction Pathways and Transition States
Understanding the precise steps by which this compound participates in chemical reactions is a primary goal of computational chemistry. mdpi.com This involves mapping out the entire reaction mechanism, including the identification of transient intermediates and the high-energy transition states that connect them.
A reaction energy profile plots the change in potential energy as reactants are converted into products. youtube.com For a multi-step reaction involving KHAMS, the energy profile would show a series of peaks and valleys, corresponding to transition states and intermediates, respectively. youtube.com The activation energy for each elementary step—the energy difference between the reactants and the transition state—can be calculated, providing a quantitative measure of the kinetic barrier for that step. youtube.com
For instance, in a hypothetical hydrolysis reaction of the hydroxylaminemonosulfonate ion, computational methods like Density Functional Theory (DFT) could be used to calculate the energies of the reactant, transition state, and product.
Table 2: Hypothetical Energy Profile for a Key Step in a KHAMS Reaction This table presents illustrative data for exemplary purposes.
| Species/State | Relative Energy (kcal/mol) |
|---|---|
| Reactants (H₂NSO₃⁻ + H₂O) | 0.0 |
| Transition State | +25.3 |
The reliability of computational models hinges on their validation against experimental data. mdpi.com Without such validation, the results of model calculations remain hypothetical. mdpi.com For the study of this compound, this would involve comparing the computationally predicted reaction rates, kinetic isotope effects, and reaction mechanisms with results obtained from laboratory experiments.
For example, a computationally derived rate law, r = k[H₂NSO₃⁻][Reactant B], would need to be compared with an experimentally determined rate law. Agreement between the two would lend significant support to the proposed computational model and the mechanistic insights it provides. Kinetic isotope effect studies, where an atom in the reactant is replaced by its heavier isotope, can also provide a sensitive probe of the transition state structure, which can be compared with computational predictions. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Nitrogen Dioxide |
| Carbon Monoxide |
| Nitric Oxide |
| Carbon Dioxide |
| Nitric Trioxide |
| 1-chloropropane |
| 2-chloro-2-methylpropane |
| S-adenosylmethionine |
| Selenomethionine |
| (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate |
Applications in Advanced Chemical Processes and Environmental Remediation
Role as a Redox Reagent in Advanced Organic and Inorganic Synthesis
While detailed and widespread applications of potassium hydroxylaminemonosulfonate as a mainstream redox reagent are still under investigation, its inherent chemical properties suggest its potential in specific synthetic contexts. The reactivity of the hydroxylamine (B1172632) moiety, substituted with a sulfonate group, provides a distinct electronic and steric environment that can be harnessed for selective transformations.
The primary role of hydroxylamine derivatives in organic synthesis is often associated with their nucleophilic character and their ability to act as reducing or oxidizing agents, depending on the reaction conditions and the substrate. This compound can, in principle, participate in reactions such as the reduction of certain metal ions. For instance, kinetic studies have been performed on the reduction of manganese(III) by hydroxylaminemonosulfonate, highlighting its capacity to act as a reducing agent in inorganic reactions umk.pl.
In organic synthesis, reagents with the hydroxylamine core structure are instrumental in the conversion of nitro compounds to hydroxylamines, which are valuable intermediates in the synthesis of more complex molecules wikipedia.orgmdpi.comrsc.org. While specific examples detailing the use of this compound for this purpose are not extensively documented in mainstream literature, its structural similarity to other hydroxylamine reagents suggests its potential utility in such transformations. The general reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates thieme-connect.degoogle.com. The choice of reducing agent and conditions can allow for the isolation of the hydroxylamine product mdpi.com.
Another significant application of hydroxylamine derivatives is the synthesis of oximes from aldehydes and ketones wikipedia.orgyccskarad.comarpgweb.comnih.govnih.gov. Oximes are crucial intermediates in various chemical reactions, including the Beckmann rearrangement and the synthesis of nitriles wikipedia.org. Although hydroxylamine hydrochloride is more commonly employed for this transformation, this compound could theoretically serve a similar role, with the sulfonate group potentially influencing the reaction's pH dependence and solubility characteristics.
A representative table of reactions where hydroxylamine derivatives are used is presented below, illustrating the types of transformations where this compound could potentially be applied.
| Reactant Class | Product Class | Reagent Type | Potential Application of HAMS |
| Aromatic Nitro Compounds | N-Aryl Hydroxylamines | Reducing Agent | Selective reduction of nitroarenes |
| Aldehydes/Ketones | Oximes | Nucleophilic Reagent | Formation of aldoximes and ketoximes |
| Metal Ions (e.g., Mn(III)) | Reduced Metal Ions | Reducing Agent | Redox reactions in inorganic synthesis |
The sulfonate group in this compound imparts specific properties that could offer advantages over more conventional reagents like hydroxylamine or hydroxylamine hydrochloride. The increased water solubility could be beneficial in aqueous reaction media, aligning with the principles of green chemistry. Furthermore, the electron-withdrawing nature of the sulfonate group can modulate the nucleophilicity and redox potential of the hydroxylamine moiety, potentially leading to enhanced selectivity in certain reactions.
However, these same features may also present limitations. The steric bulk of the sulfonate group could hinder its reactivity with sterically demanding substrates. Additionally, the stability of the molecule might be a concern under harsh reaction conditions, potentially leading to decomposition or undesired side reactions.
The ability to control stereochemistry and regioselectivity is paramount in modern organic synthesis. While there is a lack of specific studies on the stereochemical and regioselective outcomes of reactions directly employing this compound, inferences can be drawn from the broader chemistry of hydroxylamines. In reactions with multifunctional substrates, the distinct electronic and steric profile of this compound could potentially lead to different regioselective outcomes compared to smaller, unsubstituted hydroxylamine. For instance, in the selective reduction of a molecule with multiple reducible functional groups, the specific reactivity of this reagent might allow for the preferential reduction of one group over another. However, without dedicated experimental studies, these potential applications remain speculative.
Utilization in Catalytic Systems
The application of this compound in catalysis is an area with potential for future development, particularly in the synthesis of catalysts and the study of reaction mechanisms.
The modification of catalyst surfaces is another potential application. The functionalization of support materials, such as activated carbon, with nitrogen-containing groups can influence the catalytic properties of supported metal nanoparticles mdpi.com. This compound could potentially be used to introduce nitrogen and sulfur functionalities onto a catalyst support.
Understanding the mechanism of a catalytic cycle is crucial for optimizing catalyst performance. Isotopic labeling studies or the use of structurally unique ligands can provide insights into the elementary steps of a catalytic reaction. While no specific studies detailing the use of this compound for this purpose have been identified, its distinct structure could make it a useful tool for probing reaction mechanisms. For instance, its participation, or lack thereof, in a catalytic cycle could help to define the steric and electronic requirements of the active site.
The table below summarizes the potential catalytic applications of this compound.
| Catalytic Application | Role of this compound | Potential Outcome |
| Catalyst Synthesis | Precursor or Ligand | Formation of novel homogeneous or heterogeneous catalysts with unique solubility and reactivity. |
| Catalyst Modification | Surface Functionalizing Agent | Alteration of the electronic and steric properties of catalyst supports. |
| Mechanistic Studies | Probe Molecule | Elucidation of reaction pathways and characterization of catalyst active sites. |
Applications in Sustainable Chemical Transformations and Green Chemistry
A review of current scientific literature indicates that the specific applications of this compound in sustainable chemical transformations and green chemistry are not extensively documented. While the principles of green chemistry encourage the use of less hazardous chemical syntheses and designing safer chemicals, detailed research focusing on the use of this compound as a reagent or catalyst in green synthesis pathways is limited. The primary focus of research for hydroxylamine and its derivatives, including hydroxylaminemonosulfonate, has been predominantly in the field of environmental remediation.
Role in Environmental Remediation Technologies
Hydroxylamine and its derivatives play a significant role in environmental remediation, particularly through their application in Advanced Oxidation Processes (AOPs). These technologies are designed to degrade persistent organic pollutants in water and wastewater.
Hydroxylamine-driven AOPs (HAOPs) have garnered attention for their ability to accelerate the generation of reactive intermediates, which enhances the elimination of target contaminants. mdpi.com These processes can be categorized into several systems where hydroxylamine species are key components:
Direct reaction with oxidants: Hydroxylamine can react directly with oxidants like hydrogen peroxide (H₂O₂), peroxymonosulfate (PMS), and ozone (O₃) to generate secondary reactive intermediates that are more reactive than the parent oxidant. mdpi.com
Homogeneous Fenton/Fenton-like systems: In these systems, hydroxylamine accelerates the redox cycle of metal ions like Fe(III)/Fe(II) or Cu(II)/Cu(I), which is a critical step in the generation of powerful hydroxyl radicals (•OH) for pollutant degradation. mdpi.com
Heterogeneous Fenton/Fenton-like systems: Similar to homogeneous systems, hydroxylamine enhances the performance of heterogeneous catalysts, such as iron-bearing materials (e.g., goethite, pyrite), by promoting the regeneration of the active metal species (e.g., Fe(II)) on the catalyst surface. mdpi.commdpi.com This avoids the drawbacks of classical Fenton systems, such as the production of iron sludge. mdpi.com
The primary mechanism by which hydroxylaminemonosulfonate species contribute to contaminant degradation in AOPs is through the enhanced generation of highly reactive radicals, principally the hydroxyl radical (•OH).
In heterogeneous Fenton-like processes using catalysts such as pyrite (FeS₂), the slow regeneration of Fe(II) from Fe(III) can limit the rate of pollutant degradation. The addition of hydroxylamine overcomes this limitation by facilitating the reduction of Fe(III) back to Fe(II) on the catalyst surface. This accelerated cycling significantly boosts the decomposition of hydrogen peroxide (H₂O₂) to produce hydroxyl radicals via Fenton-like pathways. mdpi.com The presence of hydroxylamine enhances the electron transfer from the catalyst to oxygen, leading to the formation of superoxide radicals (O₂•⁻), hydrogen peroxide, and ultimately, a high concentration of hydroxyl radicals that can non-selectively oxidize a wide range of organic pollutants. mdpi.com
Studies on a surface Fenton system using goethite (α-FeOOH) demonstrated that hydroxylamine could greatly promote H₂O₂ decomposition to produce •OH. The rate of •OH generation in this system was found to be 100 to 10,000 times greater than in previous heterogeneous Fenton processes. mdpi.com This efficient degradation is attributed to the effective Fe(III)/Fe(II) cycle on the goethite surface promoted by hydroxylamine. mdpi.com
The table below summarizes the degradation of various organic pollutants using hydroxylamine-enhanced Fenton systems.
| Pollutant Category | Specific Pollutant | System | Outcome |
|---|---|---|---|
| Dyes | Methyl Orange, Methylene Blue, Rhodamine B | Goethite/Hydroxylamine/H₂O₂ | Effective degradation at pH 5.0 mdpi.com |
| Dyes | Acid Orange 7 (AO7) | Hydroxylamine/Fe(II)/Peroxymonosulfate | Enhanced degradation efficiency mdpi.com |
| Pesticides | Pentachlorophenol, Alachlor, Atrazine | Goethite/Hydroxylamine/H₂O₂ | Effective degradation at pH 5.0 mdpi.com |
| Antibiotics | Tetracycline, Chloramphenicol, Lincomycin | Goethite/Hydroxylamine/H₂O₂ | Effective degradation at pH 5.0 mdpi.com |
| Antibiotics | Sulfamethoxazole (SMX) | Pyrite/Hydroxylamine/Oxygen | Rapid degradation via hydroxyl radical attack mdpi.com |
While hydroxylamine-based AOPs are effective at degrading primary pollutants, the process can lead to the formation of various transformation products (TPs). The degradation of the target contaminant does not always result in complete mineralization to carbon dioxide and water. Instead, intermediate compounds can be formed, some of which may be more toxic than the parent compound. nih.gov
A significant concern in hydroxylamine-driven AOPs is the potential for the formation of toxic nitrosated and nitrated byproducts. Research has shown that during the treatment of phenol using a hydroxylamine-driven Cu(II)/peroxymonosulfate system, transformation products such as p-nitrosophenol, 2-nitrophenol, and 4-nitrophenol were formed. nih.gov In this process, hydroxylamine is oxidized to reactive nitrogen species (RNS), including nitroxyl (B88944) (HNO), nitric oxide radical (•NO), and nitrogen dioxide radical (•NO₂), which then react with the parent pollutant (phenol) or its initial degradation intermediates. nih.gov
The formation of these nitro(so) products highlights the complexity of the degradation pathways in these systems. nih.gov It underscores the importance of a thorough risk assessment when employing hydroxylamine-based AOPs for water treatment, as the removal of one contaminant could potentially lead to the formation of other hazardous substances. nih.gov
Environmental Transformation Mechanisms and Persistence Dynamics
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For a compound like potassium hydroxylaminemonosulfonate, this would primarily involve photolysis, hydrolysis, and reactions with naturally occurring oxidants and reductants.
Photolytic Transformation Under Various Light Conditions and Identification of Photoproducts
Photolysis is the breakdown of compounds by light. The rate and products of photolytic transformation depend on the light-absorbing properties of the molecule and the presence of photosensitizing agents in the environment. Without specific experimental data, it is not possible to detail the photoproducts of this compound.
Hydrolytic Stability and Degradation Kinetics in Aquatic Systems with Varying Chemical Compositions
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound like this compound in water would be influenced by pH, temperature, and the presence of other dissolved substances. The kinetics of such degradation have not been documented.
Reactions with Naturally Occurring Oxidants and Reductants in Soil and Water Matrices
Natural environments contain various oxidizing and reducing agents, such as reactive oxygen species, iron minerals, and sulfide compounds. These can react with and transform chemical contaminants. The susceptibility of this compound to these reactions is currently unknown.
Biotic Transformation and Microbial Interactions
Biotic degradation refers to the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many chemicals from the environment.
Enzymatic Degradation Mechanisms by Specific Microbial Strains
Microorganisms utilize enzymes to break down chemical compounds for energy and nutrients. The ability of specific microbial strains to degrade this compound and the enzymatic pathways involved would require dedicated research.
Identification of Microbial Metabolites and Their Subsequent Fates
When microorganisms metabolize a compound, they produce a series of intermediate compounds known as metabolites. Identifying these metabolites is key to understanding the complete degradation pathway and assessing any potential environmental risks they may pose. No studies have been published that identify the microbial metabolites of this compound.
Role in Biogeochemical Cycling of Nitrogen and Sulfur in Ecosystems
Due to a lack of direct research on this compound, its precise role in biogeochemical cycling remains uncharacterized. However, based on its constituent ions—potassium (K⁺), hydroxylamine (B1172632) (NH₂OH), and monosulfonate (SO₃⁻)—a theoretical role can be inferred by examining the established biogeochemical pathways of nitrogen and sulfur.
Nitrogen Cycling:
The hydroxylamine component of the compound is a pivotal, albeit transient, intermediate in the global nitrogen cycle. nih.govtudelft.nlresearchgate.net Specifically, it is a key metabolite in the process of nitrification, the aerobic microbial oxidation of ammonia (B1221849) (NH₃) to nitrate (B79036) (NO₃⁻). wikipedia.orgtaylorandfrancis.com
The established steps involving hydroxylamine in nitrification are:
Ammonia Oxidation: Ammonia-oxidizing bacteria and archaea convert ammonia to hydroxylamine, a reaction catalyzed by the enzyme ammonia monooxygenase (AMO). wikipedia.orgtaylorandfrancis.com
Hydroxylamine Oxidation: Subsequently, the enzyme hydroxylamine oxidoreductase (HAO) oxidizes hydroxylamine to nitrite (B80452) (NO₂⁻). wikipedia.orgtaylorandfrancis.com Recent studies suggest this step may be more complex, possibly involving the formation of nitric oxide (NO) as an intermediate before its conversion to nitrite. nih.govtudelft.nl
The introduction of this compound into an ecosystem could theoretically influence the nitrogen cycle in several ways:
Source of Nitrifying Substrate: It could serve as a direct source of hydroxylamine, potentially being utilized by nitrifying microorganisms.
Formation of Greenhouse Gases: Hydroxylamine is known to be a significant player in the formation of nitrous oxide (N₂O), a potent greenhouse gas, and nitric oxide (NO) during nitrification. nih.govresearchgate.net Its abiotic transformation in soils, particularly in the presence of certain metal oxides, can also lead to the production of N₂O. frontiersin.orgnih.gov
Sulfur Cycling:
The sulfonate group (R-SO₃⁻) is a form of organic sulfur that is abundant in aerobic soils and marine environments. nih.govfrontiersin.orgethz.ch Microorganisms play a crucial role in mineralizing organosulfonates to make sulfur available for growth, a key part of the sulfur cycle. nih.govethz.ch
The biogeochemical cycling of sulfonates involves:
Desulfonation: Many bacteria can cleave the stable carbon-sulfur bond in sulfonates to release sulfite (B76179) (SO₃²⁻) or sulfate (B86663) (SO₄²⁻), which can then be assimilated. nih.govethz.chnih.gov This process can occur under both aerobic and anaerobic conditions and is carried out by various enzymes, including monooxygenases and desulfonases. nih.govoup.com
Sulfur Source: In sulfur-limited environments, organisms can utilize sulfonates as their primary sulfur source for synthesizing essential molecules like the amino acids cysteine and methionine. nih.govoup.com
The monosulfonate portion of this compound could, therefore, be integrated into the sulfur cycle by serving as a sulfur source for microbial communities.
Environmental Fate Modeling and Predictive Studies
Specific environmental fate models for this compound have not been developed. However, its likely chemical properties—high water solubility and an ionic nature—allow for a discussion of the types of models and predictive studies that would be applicable.
Assessment of Transport and Distribution in Different Environmental Media (e.g., water, sediment, air)
Given its ionic salt structure, this compound is expected to be highly soluble in water and have a negligible vapor pressure. nih.govsciepub.com Consequently, its environmental transport and distribution would be dominated by its behavior in aquatic systems.
Water: The compound would readily dissolve and dissociate in water. Its transport would be governed by advection and dispersion within surface and groundwater. Due to its high water solubility, it is unlikely to adsorb significantly to suspended particles.
Air: Volatilization from water or soil surfaces is not anticipated to be a significant fate process for this ionic compound. nih.gov Therefore, atmospheric transport is not a relevant pathway.
The following table summarizes the expected distribution of this compound in the environment.
| Environmental Medium | Expected Distribution and Transport |
| Water | High concentration and mobility. Transport governed by water flow. |
| Sediment | Low potential for adsorption. Limited accumulation expected. |
| Air | Negligible presence due to low volatility. |
| Biota | Bioaccumulation potential is likely low due to high water solubility. |
Development of Predictive Models for Environmental Persistence and Half-Life
Predictive models for the environmental persistence and half-life of this compound would need to account for its susceptibility to both biotic and abiotic degradation processes.
Biodegradation: The primary route of degradation is expected to be microbial action. As discussed in section 6.2.3, the hydroxylamine and sulfonate moieties can be utilized by bacteria involved in the nitrogen and sulfur cycles, respectively. nih.govtudelft.nlnih.gov The half-life would be highly dependent on environmental conditions such as the presence of suitable microbial populations, oxygen levels, temperature, and pH. For example, many sulfonates are readily biodegraded under aerobic conditions. nih.govcleaninginstitute.org
Abiotic Degradation: Hydroxylamine is known to be chemically unstable and can decompose, especially in the presence of moisture, carbon dioxide, and certain metals. frontiersin.orginchem.org It may also undergo oxidation. nih.gov The sulfonate group is generally more stable. epa.govresearchgate.net
Predictive models, such as multimedia compartmental models, could be adapted to estimate the environmental concentrations and persistence of this compound. nih.govacademicjournals.orgunl.ptresearchgate.net These models would require input parameters related to its degradation rates and partitioning behavior.
Formation and Stability of Environmentally Relevant Transformation Products
The transformation of this compound in the environment would likely lead to the formation of several inorganic products.
From the Hydroxylamine Moiety:
Nitrite (NO₂⁻) and Nitrate (NO₃⁻): As a central intermediate in nitrification, hydroxylamine is biologically oxidized to nitrite and subsequently to nitrate. wikipedia.orgtaylorandfrancis.com
Nitrous Oxide (N₂O) and Nitric Oxide (NO): Both biotic and abiotic degradation of hydroxylamine can produce these nitrogen oxides. nih.govresearchgate.netfrontiersin.org
Nitrogen Gas (N₂): Under certain conditions, such as in the presence of excess iron, hydroxylamine transformation can lead to the formation of dinitrogen gas. nih.gov
From the Sulfonate Moiety:
Sulfite (SO₃²⁻) and Sulfate (SO₄²⁻): Microbial desulfonation releases sulfur primarily as sulfite, which is then typically oxidized to sulfate. nih.govethz.ch
The stability of these transformation products varies significantly in the environment:
Nitrate and Sulfate: These are stable, highly soluble ions that can persist in oxygenated waters.
Nitrite: This is an intermediate that is generally rapidly oxidized to nitrate in aerobic environments.
Nitrous Oxide and Nitrogen Gas: These are gaseous end-products that would be lost to the atmosphere.
The potential transformation pathways and products are summarized in the table below.
| Original Moiety | Potential Transformation Products | Environmental Significance |
| Hydroxylamine | Nitrite, Nitrate | Key components of the nitrogen cycle |
| Nitrous Oxide, Nitric Oxide | Greenhouse gas and atmospheric pollutant | |
| Nitrogen Gas | Inert atmospheric component | |
| Sulfonate | Sulfite, Sulfate | Essential sulfur nutrients |
Advanced Analytical Methodologies for Mechanistic and Environmental Profiling
Spectroscopic Techniques for In-Situ Reaction Monitoring
In-situ monitoring provides a dynamic window into chemical processes, capturing fleeting species and reaction kinetics without disturbing the system. Spectroscopic techniques are paramount for this purpose, offering non-invasive and real-time data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for tracking reactions in solution. For a diamagnetic compound like potassium hydroxylaminemonosulfonate, ¹H, ¹⁴N, and ³⁹K NMR could provide structural and environmental information. In-situ NMR monitoring would allow for the observation of the disappearance of reactant signals and the appearance of product signals, providing kinetic data. While direct detection of short-lived paramagnetic intermediates by NMR is challenging, the technique can identify the stable products formed from these transient species, thus helping to piece together the reaction pathway. For instance, in reactions involving hydroxylamine (B1172632) derivatives, NMR is crucial for characterizing the final aminated products.
Electron Paramagnetic Resonance (EPR) Spectroscopy is indispensable for the direct detection of transient paramagnetic species, such as radicals, which may be involved in the redox reactions of this compound. Cyclic hydroxylamines are often used as spin probes; they react with reactive oxygen species to form stable nitroxide radicals that are readily detectable by EPR. nih.govnih.gov The oxidation of hydroxylamines can be monitored to understand the formation of radical intermediates. researchgate.net EPR analysis would be critical in studying the decomposition or oxidation pathways of hydroxylaminemonosulfonate, where radical mechanisms are plausible. The resulting EPR spectrum's g-factor and hyperfine coupling constants would provide definitive evidence for the presence and identity of radical intermediates.
| Technique | Application to this compound | Expected Information |
| In-Situ NMR | Monitoring reactions in real-time. | Structural information on reactants and products, reaction kinetics. |
| EPR | Detection of paramagnetic transient species. | Identification of radical intermediates, elucidation of redox mechanisms. |
UV-Visible (UV-Vis) Spectroscopy can be employed for kinetic analysis if the reactants, intermediates, or products have distinct chromophores. While this compound itself may not have a strong UV-Vis absorption, its reaction with other compounds or its degradation products might. A sensitive spectrophotometric method for the determination of hydroxylamine involves its oxidation to nitrite (B80452), which is then determined by a diazotization-coupling reaction, forming a colored azo dye with a distinct UV-Vis spectrum. nih.govresearchgate.netniscpr.res.in This principle can be adapted for monitoring reactions where hydroxylaminemonosulfonate is consumed or transformed.
Infrared (IR) and Raman Spectroscopy are powerful techniques for structural characterization, providing information about the vibrational modes of molecules. For this compound, these techniques can identify functional groups like S-O, N-H, and N-O. In-situ IR and Raman spectroscopy can track changes in these vibrational bands during a reaction, allowing for the identification of intermediates and the elucidation of reaction mechanisms. For example, Raman spectroscopy has been used to study the dissociation of sulfonic acid groups in resins by monitoring the characteristic bands of –SO₃H and –SO₃⁻ moieties. researchgate.netresearchgate.net Similarly, changes in the stretching frequencies of the sulfonate group in this compound could indicate interactions or reactions at this site.
| Spectroscopic Method | Key Vibrational Modes for this compound | Application |
| Infrared (IR) | SO₃⁻ stretching, N-H bending, O-H stretching (from water) | Monitoring changes in functional groups during reactions. |
| Raman | Symmetric SO₃⁻ stretching, N-O stretching | Characterizing structural changes of the molecule in aqueous solution. |
| UV-Vis | Indirectly via colored derivatives. | Kinetic measurements of reactions involving the compound. |
X-ray Absorption Spectroscopy (XAS) is a highly element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. For this compound, XAS at the sulfur K-edge can reveal the oxidation state and coordination environment of the sulfur atom. nih.govresearchgate.net Similarly, XAS at the nitrogen K-edge can probe the environment of the nitrogen atom. Potassium K-edge XAS can provide insights into the coordination environment of the potassium ion. berstructuralbioportal.org This technique is particularly valuable for studying changes in the electronic structure during redox reactions. Recent studies have demonstrated the utility of potassium K-edge XANES (X-ray Absorption Near Edge Structure) spectroscopy to distinguish between different potassium salts based on their unique spectral features. berstructuralbioportal.org
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. osti.gov XPS can be used to characterize solid this compound or its reaction products on surfaces. By analyzing the binding energies of the S 2p, N 1s, O 1s, and K 2p core levels, the oxidation states and chemical environments of these elements can be determined. For instance, XPS has been used to differentiate between amine, amide, and azide nitrogen species and between reduced and oxidized sulfur functional groups in complex organic matter. researchgate.netnih.gov This would be useful in identifying changes in the nitrogen and sulfur moieties of this compound upon reaction.
| Technique | Target Element | Information Gained |
| XAS | Sulfur (K-edge), Nitrogen (K-edge), Potassium (K-edge) | Oxidation state, coordination number, bond distances. |
| XPS | Sulfur (S 2p), Nitrogen (N 1s), Potassium (K 2p) | Elemental composition, chemical state, surface chemistry. |
Chromatographic and High-Resolution Mass Spectrometric Approaches for Transformation Product Identification
The identification of products formed from the transformation of this compound is crucial for understanding its reaction pathways and environmental fate. The combination of chromatographic separation with mass spectrometric detection is the gold standard for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideally suited for the analysis of polar, non-volatile compounds like this compound and its expected degradation products. The chromatographic separation, typically using reversed-phase or hydrophilic interaction liquid chromatography (HILIC), isolates the various components of a complex mixture before they are introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, provides accurate mass measurements, which allows for the determination of the elemental composition of the parent ion and its fragments. LC-MS has been extensively used to identify the degradation products of sulfonated compounds in environmental samples. researchgate.netnih.govdoi.org Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, provide structural information for the unambiguous identification of transformation products.
Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for the analysis of volatile and semi-volatile organic compounds. While this compound itself is not volatile, some of its potential degradation or reaction products might be. For instance, reactions of hydroxylamine can produce volatile compounds that can be analyzed by GC-MS. researchgate.net Often, derivatization is required to increase the volatility of polar analytes for GC-MS analysis. For example, aldehydes, which could be byproducts of certain reactions, can be derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine before GC-MS analysis. researchgate.net Headspace GC-MS is a particularly useful technique for analyzing volatile compounds in a sample matrix without extensive sample preparation. nih.gov
| Analytical Method | Analyte Type | Sample Preparation | Key Advantages |
| LC-MS | Polar, non-volatile | Minimal, direct injection of aqueous samples | High sensitivity and selectivity for polar compounds. |
| GC-MS | Volatile, semi-volatile | Derivatization may be required for polar analytes | Excellent separation and identification of volatile compounds. |
Ion Mobility Spectrometry-Mass Spectrometry for Isomer Differentiation and Structural Elucidation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful analytical technique for the separation and characterization of ions in the gas phase. This method separates ions based on their size, shape, and charge, offering an additional dimension of separation to conventional mass spectrometry. wikipedia.orgpolyu.edu.hk This capability is particularly valuable for differentiating isomeric species, which have the same mass-to-charge ratio (m/z) and are therefore indistinguishable by mass spectrometry alone. researchgate.netnih.gov For a compound like hydroxylaminemonosulfonate, IMS-MS offers a promising avenue for distinguishing between potential structural isomers and for gaining insight into its gas-phase conformation.
The fundamental principle of IMS involves measuring the time it takes for an ion to travel through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. wikipedia.orgnih.gov Ions with a larger collision cross-section (CCS), a measure of their rotational average projected area, will experience more collisions with the buffer gas and thus have a longer drift time compared to more compact ions of the same m/z. nih.gov This difference in drift time allows for the separation of isomers.
Several IMS-MS techniques could be applied to the study of the hydroxylaminemonosulfonate anion. Drift Tube Ion Mobility Spectrometry (DTIMS) provides high-resolution separations and allows for the direct measurement of CCS values. nih.gov Traveling Wave Ion Mobility Spectrometry (TWIMS) is another common technique that uses a series of voltage pulses to propel ions through the drift cell. wikipedia.org Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), also known as Differential Mobility Spectrometry (DMS), separates ions based on the difference in their mobility in high and low electric fields. nih.gov Trapped Ion Mobility Spectrometry (TIMS) offers high resolution by holding ions stationary in a gas flow against an electric field. researchgate.net
For the hydroxylaminemonosulfonate anion, potential isomers could include species where the sulfonate group is attached to either the oxygen or the nitrogen atom of the hydroxylamine moiety. These isomers would be expected to have different three-dimensional structures and, consequently, different CCS values. By measuring the drift times and determining the CCS values of the ions produced from a sample of this compound, it would be possible to identify the presence of different isomers. The experimentally determined CCS values could then be compared with theoretically calculated values for the different potential isomeric structures to aid in their identification and structural elucidation. nih.gov
Furthermore, fragmentation of the hydroxylaminemonosulfonate anion within the mass spectrometer (MS/MS) following ion mobility separation can provide additional structural information. currenta.denih.gov By isolating a specific isomer based on its drift time and then inducing fragmentation, the resulting fragment ions can provide clues about the connectivity of the atoms within that specific isomer. For instance, the fragmentation patterns of O-sulfonated and N-sulfonated hydroxylamine would likely differ, allowing for their unambiguous identification. The fragmentation of sulfonates often involves the loss of SO2 or SO3. nih.govaaqr.org
Electrochemical Methods for Reactivity and Potential Determination
Electrochemical methods are instrumental in probing the redox properties, interfacial behavior, and kinetic parameters of chemical species. For this compound, these techniques can provide valuable insights into its reactivity, stability, and potential for use in various applications, including as a reducing or oxidizing agent.
Cyclic Voltammetry, Chronoamperometry, and Coulometry for Redox Potential Determination and Electron Stoichiometry
Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox behavior of a substance. By sweeping the potential of a working electrode and measuring the resulting current, a voltammogram is produced that can reveal the potentials at which oxidation and reduction reactions occur. For the hydroxylaminemonosulfonate anion, CV can be used to determine its oxidation and reduction potentials. Studies on hydroxylamine and its derivatives show that they undergo electrochemical oxidation. iapchem.orgelectrochemsci.orgresearchgate.net The oxidation potential of hydroxylaminemonosulfonate would provide a measure of its strength as a reducing agent. Similarly, any reduction peaks would indicate its ability to act as an oxidizing agent.
The number of electrons transferred in a redox reaction, known as the electron stoichiometry, can be estimated from the CV data. More precise measurements of the number of electrons transferred can be obtained using chronoamperometry and coulometry. Chronoamperometry involves stepping the potential of the electrode to a value where the reaction of interest occurs and monitoring the current as a function of time. electrochemsci.orgiapchem.org The resulting current-time data can be used to determine the diffusion coefficient of the electroactive species. electrochemsci.org
Electrochemical Impedance Spectroscopy for Interfacial Phenomena and Charge Transfer Kinetics
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for investigating the properties of electrode-electrolyte interfaces and the kinetics of electrochemical reactions. nih.govlibretexts.org EIS involves applying a small amplitude AC potential perturbation to the electrode over a wide range of frequencies and measuring the resulting current response. biologic.net The data is often presented as a Nyquist plot, which can be modeled using an equivalent electrical circuit to extract parameters such as the solution resistance, double-layer capacitance, and charge-transfer resistance. nih.govmdpi.com
For this compound, EIS can be used to study the adsorption of the hydroxylaminemonosulfonate anion onto the electrode surface and to determine the kinetics of its electron transfer reactions. The charge-transfer resistance is inversely proportional to the rate of the redox reaction at the electrode surface. mdpi.com By measuring the charge-transfer resistance at different potentials, the standard rate constant for the electron transfer process can be determined. This information is critical for understanding the reactivity of the compound. EIS has been widely used to study the corrosion and interfacial behavior of various materials in the presence of inorganic salts. nih.gov
Development of Specific Electrochemical Sensors for Environmental Monitoring and Mechanistic Studies
The development of sensitive and selective electrochemical sensors is a significant area of research with applications in environmental monitoring, industrial process control, and biomedical analysis. ameteksi.commdpi.com An electrochemical sensor for hydroxylaminemonosulfonate could be developed based on its specific redox properties. Such a sensor would typically consist of a working electrode, a reference electrode, and a counter electrode. ameteksi.com
The working electrode is the key component of the sensor, and its surface is often modified to enhance the sensitivity and selectivity towards the target analyte. For the detection of hydroxylaminemonosulfonate, the electrode could be modified with a catalyst that facilitates its oxidation or reduction. Numerous studies have reported the development of modified electrodes for the sensitive detection of hydroxylamine. iapchem.orgiapchem.orgrsc.org Similar strategies could be employed for hydroxylaminemonosulfonate. For example, electrodes modified with metal nanoparticles or conductive polymers have shown excellent performance in electrocatalysis.
The sensor's response, typically a current signal, would be proportional to the concentration of hydroxylaminemonosulfonate in the sample. Techniques such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are often used for quantitative analysis due to their high sensitivity and ability to discriminate against background currents. iapchem.orgiapchem.org
Emerging Research Frontiers and Interdisciplinary Linkages
Exploration of Unconventional Reactivity and Novel Synthetic Pathways
The quest for more efficient, selective, and sustainable chemical transformations has led to the investigation of unconventional activation methods and reaction environments. For potassium hydroxylaminemonosulfonate, these novel pathways could reveal new reactivity patterns and synthetic opportunities.
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of traditionally challenging chemical bonds under mild conditions. The application of this technology to this compound could open new avenues for its use as a precursor in the synthesis of complex organic molecules. For instance, the compound could potentially participate in single-electron transfer (SET) processes, generating reactive intermediates for subsequent transformations.
Electrosynthesis offers another green and efficient alternative to conventional chemical synthesis. By using electricity to drive chemical reactions, it can minimize the use of hazardous reagents and reduce waste. The electrochemical properties of this compound could be harnessed for novel synthetic applications, such as the generation of nitrogen-centered radicals or other reactive species for carbon-heteroatom bond formations.
Table 1: Potential Photoredox and Electrosynthesis Reactions Involving this compound (Hypothetical)
| Reaction Type | Proposed Reactants | Potential Product Class | Catalyst/Conditions |
| Photoredox-mediated Aminosulfonylation | Alkenes, this compound | β-Aminosulfonates | Ru(bpy)₃²⁺, Visible Light |
| Electrosynthetic N-N Bond Formation | This compound, Amines | Hydrazine Derivatives | Divided cell, Graphite electrodes |
| Anodic Oxidation for Sulfonamide Synthesis | This compound, Arenes | Arylsulfonamides | Undivided cell, Platinum electrodes |
The choice of solvent can significantly influence the outcome of a chemical reaction. Non-conventional media offer unique properties that can enhance reactivity, selectivity, and sustainability.
Ionic Liquids (ILs): These salts, which are liquid at low temperatures, possess negligible vapor pressure, high thermal stability, and tunable solvent properties. mdpi.comnih.gov Performing reactions with this compound in ILs could lead to enhanced reaction rates and improved product isolation. mdpi.com The unique solvation properties of ILs might also stabilize reactive intermediates, enabling novel transformations. nih.gov
Deep Eutectic Solvents (DESs): As a greener alternative to traditional solvents, DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. mdpi.comimist.ma A DES formed with potassium chloride has been reported, suggesting the potential for creating similar systems with this compound. imist.maimist.ma Such DESs could act as both a solvent and a reactant, simplifying reaction setups and promoting sustainable chemistry.
Supercritical Fluids: These substances, held at temperatures and pressures above their critical point, exhibit properties of both liquids and gases. The use of supercritical carbon dioxide (scCO₂), for example, could offer a non-toxic and easily removable reaction medium for reactions involving this compound.
Table 2: Comparison of Conventional and Non-Conventional Media for Reactions with this compound (Illustrative)
| Medium | Key Advantages | Potential Challenges |
| Water | Green, inexpensive | Limited solubility of some organic substrates |
| Organic Solvents | Good solvating power | Volatility, toxicity, environmental concerns |
| Ionic Liquids | Tunable properties, low volatility | Cost, viscosity, potential toxicity |
| Deep Eutectic Solvents | Biodegradable, low cost, easy preparation | Limited thermal stability, viscosity |
| Supercritical Fluids | High diffusivity, easy separation | High pressure and temperature requirements |
Flow chemistry, the practice of performing chemical reactions in a continuous stream, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. nih.govresearchgate.netunimi.it The integration of this compound chemistry into continuous flow systems could lead to more efficient and controlled synthetic processes. nih.govresearchgate.net This approach is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates, as the small reactor volumes and precise temperature control inherent to flow systems can mitigate these challenges. unimi.it
Integration of Experimental and Advanced Computational Methodologies for Predictive Chemistry
The synergy between experimental work and advanced computational methods is revolutionizing chemical research. bath.ac.uk For this compound, these approaches can accelerate the discovery of new reactions and provide a deeper understanding of its properties.
By leveraging large datasets of chemical information, data-driven approaches can identify hidden patterns and predict the outcomes of unknown reactions. High-throughput screening experiments, coupled with data analysis, could rapidly map the reactivity of this compound with a wide range of substrates and under various conditions. This would create a valuable database for discovering novel synthetic transformations and materials with desired properties.
Machine learning (ML) and artificial intelligence (AI) are becoming indispensable tools for predicting chemical reactivity and properties. nih.gov By training algorithms on existing experimental and computational data, ML models can predict the reactivity of this compound in new chemical environments. nih.govnih.gov This predictive power can guide experimental design, saving time and resources. bath.ac.uk Furthermore, these models can be employed to predict the environmental fate and potential toxicity of the compound and its derivatives, contributing to the development of greener and safer chemical processes.
Table 3: Potential Applications of Machine Learning in the Study of this compound
| Application Area | Machine Learning Model | Input Data | Predicted Output |
| Reaction Outcome Prediction | Random Forest, Neural Network | Reactants, reagents, solvents, temperature | Product structure, yield, selectivity |
| Catalyst Screening | Support Vector Machine | Catalyst structure, reaction conditions | Catalytic activity and selectivity |
| Environmental Fate Prediction | Quantitative Structure-Activity Relationship (QSAR) | Molecular descriptors | Biodegradability, aquatic toxicity |
High-Throughput Screening and Rational Design Guided by Computational Simulations
The exploration of novel applications and optimization of synthetic routes involving this compound are increasingly benefiting from the integration of high-throughput screening (HTS) and computational simulations. These advanced methodologies facilitate the rapid evaluation of extensive experimental parameters and provide deep mechanistic insights, thereby accelerating the pace of discovery and development.
High-throughput screening allows for the parallel execution of a multitude of reactions, enabling the systematic and rapid exploration of a wide array of variables. unchainedlabs.comsigmaaldrich.com This approach is particularly advantageous for optimizing reaction conditions, discovering new catalysts, and identifying novel synthetic pathways involving this compound. youtube.comacspubs.org Automation plays a pivotal role in HTS, with robotic systems handling the preparation, incubation, and analysis of numerous reaction plates simultaneously, capable of testing thousands of conditions daily. youtube.com
Key applications of HTS in the context of this compound research include:
Reaction Optimization: Systematically screening variables such as temperature, solvent, catalyst, and reactant ratios to pinpoint optimal conditions for transformations involving this compound. unchainedlabs.com
Catalyst Discovery: Efficiently testing large libraries of potential catalysts to identify those that enhance the reactivity and selectivity of reactions with this compound.
New Reaction Discovery: Exploring the reactivity of this compound with a diverse range of substrates to uncover novel chemical transformations.
Complementing the experimental prowess of HTS, computational simulations offer a powerful tool for the rational design of experiments and for gaining a fundamental understanding of reaction mechanisms at the molecular level. rsc.org Techniques such as ab initio molecular dynamics and density functional theory (DFT) are employed to model the intricate details of chemical reactions. nih.govrsc.org
Computational simulations contribute to the study of this compound by:
Elucidating Reaction Pathways: Investigating different possible reaction mechanisms, including the number of molecules participating and the influence of solvents. nih.govrsc.org For instance, simulations of aromatic sulfonation have confirmed the existence of low-energy concerted pathways involving cyclic transition states. nih.gov
Predicting Reactivity and Selectivity: Building kinetic models based on simulation results to predict how changes in reaction conditions will affect the outcome. nih.govtpu.ruacs.orgresearchgate.net
Designing Novel Compounds: Using the concept of 2D building blocks and optimization methods to predict the composition and structure of new inorganic compounds with desired properties. rsc.org This approach allows for the rational design of novel materials incorporating the hydroxylaminemonosulfonate moiety.
The synergy between HTS and computational simulations creates a powerful workflow. Computational models can predict promising reaction conditions or novel molecular structures, which can then be rapidly validated and optimized using HTS. This iterative cycle of prediction and experimentation significantly accelerates the discovery and development of new applications for this compound.
Table 1: Comparison of Traditional vs. HTS and Computational Approaches
| Feature | Traditional Approach | HTS and Computational Approach |
|---|---|---|
| Number of Experiments | Sequential, one at a time | Parallel, thousands to millions |
| Time Scale | Weeks to months per study | Days to weeks per study |
| Material Consumption | Gram to kilogram scale | Microgram to milligram scale |
| Data Generation | Limited datasets | Large, comprehensive datasets |
| Discovery Process | Often serendipitous | Rational and systematic |
| Mechanistic Insight | Inferred from experimental data | Directly modeled and visualized |
Contribution to Sustainable Chemistry and Advanced Materials Science
This compound is emerging as a valuable compound in the fields of sustainable chemistry and advanced materials science, offering potential solutions to challenges related to environmental impact and the development of novel materials with tailored functionalities.
Design of Green Synthetic Pathways Utilizing this compound as a Key Reagent
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic strategies. This compound and related hydroxylamine (B1172632) derivatives are being explored as key reagents in the development of more sustainable synthetic pathways.
Recent research has focused on developing green and efficient methods for the synthesis of hydroxylamines and their derivatives. rsc.orgorganic-chemistry.org For instance, a visible light-promoted multicomponent reaction has been developed for the synthesis of trisubstituted hydroxylamines without the need for additional catalysts or additives. rsc.org Furthermore, the synthesis of hydroxylamine itself is being reimagined through sustainable processes like the electroreduction of nitrate (B79036) in water, which presents a greener alternative to traditional methods. acs.org
The application of hydroxylamine derivatives extends to various environmentally friendly synthetic transformations. They have been utilized in the direct preparation of unprotected amines, which is a significant advancement as it bypasses the need for protecting groups, thereby improving atom economy and reducing waste. nih.gov Additionally, green and facile methodologies for the synthesis of nitriles from aldehydes using hydroxylamine hydrochloride on silica-gel have been established, offering a solvent-free and inexpensive process with a simple work-up.
Development of Functional Materials Incorporating Hydroxylaminemonosulfonate Moieties
The incorporation of specific functional groups into polymers and other materials is a key strategy for creating advanced materials with tailored properties. The hydroxylaminemonosulfonate moiety, with its combination of amine and sulfonate groups, offers intriguing possibilities for the development of functional materials.
While direct research on polymers incorporating the hydroxylaminemonosulfonate group is limited, studies on related structures provide valuable insights. For example, polymers containing sulfonic acid groups have been shown to be resistant to hydrolysis. google.com The covalent coupling of sulfonic groups onto various polymers has been demonstrated as an effective method for inducing the nucleation of apatite, which is relevant for creating biomimetic materials for bone-like composites. nih.gov
Furthermore, zwitterionic polymers containing ammonium (B1175870) sulfonate groups have emerged as useful materials for a range of applications, including hydrophilic and antifouling coatings. nih.gov The synthesis of these "inverted sulfobetaine" polymers highlights the versatility of precursors that can introduce both amine and sulfonate functionalities. nih.gov
The rational design of new inorganic compounds using 2D building blocks also presents a promising avenue for creating functional materials. researchgate.net This approach could be used to design novel materials where the hydroxylaminemonosulfonate group contributes to specific electronic or structural properties. The development of sulfamic acid-functionalized nanomaterials as heterogeneous catalysts further illustrates the potential for creating advanced materials with applications in green chemistry. nih.gov
Role in Circular Economy Models Through Efficient Chemical Transformations and Resource Recovery
The concept of a circular economy, which emphasizes the reuse and recycling of materials to minimize waste and environmental impact, is gaining prominence. This compound and related compounds have the potential to contribute to circular economy models through their involvement in efficient chemical transformations and resource recovery.
A significant area of focus is the development of a circular nitrogen economy, which aims to repurpose organic and inorganic recycled materials as fertilizers and soil ameliorants. researchgate.net Efficiently recovering and reusing nitrogen from various waste streams is a key challenge. ucc.ie Research into the utilization of reactive nitrogen compounds, such as nitrogen oxides, for recycling into valuable products like ammonia (B1221849) is a promising approach. nih.gov While not directly involving this compound, these studies highlight the importance of developing novel chemical processes for nitrogen recovery.
The decomposition and disposal of hydroxylamine-containing wastewater is another relevant area. Methods for the effective degradation of hydroxylamine in aqueous solutions are crucial for environmental protection. google.com A patented method describes the neutralization of hydroxylamine nitrate in wastewater using sodium hydroxide (B78521) in the presence of activated carbon. google.com
Furthermore, the recovery and recycling of acidic waste streams are important for a circular economy. For instance, methods for recovering sulfuric acid from industrial wastewater are being developed to reduce pollution and enable the reuse of this important chemical. eeagrants.orggoogle.com Sulfamic acid is also used in various industrial cleaning and descaling applications, and its use as a denoxing agent for gold-bearing solutions showcases its role in resource recovery processes. chemtexltd.comyoutube.com The principles and chemical transformations involved in these recovery processes could potentially be adapted for systems involving this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for potassium hydroxylaminemonosulfonate, and how can reaction conditions (e.g., pH, temperature) be systematically optimized?
- Methodology : Begin with hydroxylamine sulfate and potassium salts under controlled stoichiometry. Use titration (e.g., stannous sulfate solutions ) to monitor intermediate formation. Optimize pH (3–5) using buffered systems and track yield via gravimetric analysis. Validate purity against pharmacopeial standards for potassium salts (e.g., USP 30 guidelines for phosphate analogs ).
Q. How can spectroscopic techniques (e.g., IR, NMR) be employed to confirm the structure and purity of this compound?
- Methodology : Use IR spectroscopy to identify characteristic S–O and N–O stretching vibrations (900–1200 cm⁻¹). For NMR, dissolve the compound in D₂O and compare chemical shifts with hydroxylamine derivatives. Cross-validate with elemental analysis (C, H, N, S) and ion chromatography for sulfate content .
Q. What standardized assays are recommended for quantifying this compound in aqueous solutions?
- Methodology : Adapt colorimetric assays from phosphate analysis protocols . For example, use molybdenum blue methods with hydroxylamine sulfate as a reducing agent. Calibrate against certified reference materials (e.g., NIST standards ) and validate precision via triplicate measurements with <2% RSD.
Advanced Research Questions
Q. How can kinetic studies be designed to elucidate the decomposition pathways of this compound under varying thermal or oxidative conditions?
- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Use Arrhenius plots to model activation energy. For oxidative stability, expose samples to H₂O₂ or O₂ and track intermediates via LC-MS . Include inert atmosphere controls to isolate degradation mechanisms .
Q. What experimental strategies mitigate contradictions in reported thermodynamic data (e.g., solubility, ΔH) for this compound?
- Methodology : Perform systematic reviews per Cochrane guidelines to identify confounding variables (e.g., ionic strength, impurities). Replicate studies under controlled conditions using purified reagents (ACS grade ). Apply error propagation analysis to reconcile discrepancies in calorimetric data .
Q. How should researchers design comparative studies to evaluate the reactivity of this compound versus hydroxylamine hydrochloride in nucleophilic reactions?
- Methodology : Use matched-pair experimental designs with identical substrates (e.g., carbonyl compounds). Monitor reaction rates via in-situ FTIR or HPLC. Control for pH and counterion effects by adjusting potassium/sodium concentrations. Validate statistical significance via ANOVA (p < 0.05) .
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for catalytic applications?
- Methodology : Document all synthetic steps in detail (e.g., reagent batches, drying protocols). Use inert atmosphere gloveboxes for moisture-sensitive steps. Characterize derivatives via X-ray crystallography and compare catalytic efficiency (TOF, TON) against literature benchmarks. Share raw data in open-access repositories to facilitate replication .
Data Analysis and Reporting
Q. How can researchers address variability in spectroscopic data when analyzing this compound complexes with transition metals?
- Methodology : Employ multivariate analysis (e.g., PCA) to distinguish signal noise from true binding shifts. Use EXAFS to resolve coordination geometries and validate with DFT calculations. Report confidence intervals for binding constants and include error bars in plots .
Q. What statistical frameworks are appropriate for interpreting dose-response relationships in toxicity studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
